Cas no 1805316-03-3 (2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde)

2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde
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- インチ: 1S/C7H4F2INO/c8-7(9)6-5(10)4(3-12)1-2-11-6/h1-3,7H
- InChIKey: OSMYCEWLDJREAE-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=O)C=CN=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 168
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 30
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029077255-250mg |
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde |
1805316-03-3 | 97% | 250mg |
$484.80 | 2022-04-01 | |
Alichem | A029077255-500mg |
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde |
1805316-03-3 | 97% | 500mg |
$823.15 | 2022-04-01 | |
Alichem | A029077255-1g |
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde |
1805316-03-3 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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5. Book reviews
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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10. Back matter
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehydeに関する追加情報
Professional Introduction to 2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde (CAS No. 1805316-03-3)
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde, with the CAS number 1805316-03-3, is a highly versatile and significant compound in the field of pharmaceutical and chemical research. This heterocyclic aldehyde features a pyridine core substituted with an iodo group at the 3-position and a difluoromethyl group at the 2-position, coupled with a formyl group at the 4-position. The unique structural configuration of this molecule makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The iodopyridine moiety in 2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde serves as an excellent handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the creation of diverse pharmacophores. The presence of the difluoromethyl group enhances the metabolic stability and lipophilicity of the resulting compounds, making them more suitable for drug-like properties. Additionally, the aldehyde functionality allows for condensation reactions with various nucleophiles, facilitating the synthesis of imines, oximes, and other derivatives that are crucial in medicinal chemistry.
In recent years, there has been a growing interest in exploring the potential of fluorinated compounds in drug discovery due to their ability to modulate biological activity and improve pharmacokinetic profiles. The difluoromethyl group, in particular, has been extensively studied for its role in enhancing binding affinity and reducing metabolic degradation. For instance, it has been incorporated into kinase inhibitors, antiviral agents, and anti-inflammatory drugs to improve their efficacy and duration of action. The compound 2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde aligns well with this trend, offering a scaffold that can be readily modified to develop next-generation therapeutics.
The pharmaceutical industry has also shown significant interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridines are integral components of many approved drugs, including antihypertensives, antipsychotics, and antivirals. The introduction of substituents such as iodo and difluoromethyl groups into these heterocycles can lead to novel compounds with enhanced potency and selectivity. Research has demonstrated that these modifications can alter electron distribution within the molecule, influencing its interaction with biological targets. For example, studies have shown that substituents at specific positions on pyridine rings can modulate receptor binding affinity and downstream signaling pathways.
The synthesis of 2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a pyridine precursor at the 3-position using an iodinating agent. Subsequent introduction of the difluoromethyl group is achieved through metal-catalyzed cross-coupling reactions or direct fluorination methods. Finally, formylation at the 4-position is accomplished using reagents such as phosphorus oxychloride or dimethylformamide in the presence of a formylating agent like N,N-dimethylformamide (DMF). These synthetic strategies underscore the compound's importance as a building block in complex molecule synthesis.
The applications of 2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde extend beyond pharmaceuticals into agrochemicals and materials science. In agrochemicals, pyridine derivatives are widely used as intermediates in the synthesis of herbicides and pesticides due to their ability to interact with biological targets in plants and pests. The unique structural features of this compound make it a promising candidate for developing new agrochemical agents with improved efficacy and environmental safety profiles. Similarly, in materials science, fluorinated pyridines have been explored for their potential use in organic electronics and liquid crystal displays (LCDs), where their electronic properties contribute to enhanced performance.
The latest research trends indicate that 2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde is being leveraged in cutting-edge drug discovery initiatives aimed at addressing unmet medical needs. For instance, studies have focused on its role in developing inhibitors targeting emerging infectious diseases caused by viruses such as SARS-CoV-2. The compound's ability to serve as a scaffold for generating diverse analogs allows researchers to fine-tune its properties for optimal biological activity against viral enzymes or receptors. Additionally, its incorporation into small molecule libraries has enabled high-throughput screening campaigns to identify novel therapeutic candidates.
In conclusion, 2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde (CAS No. 1805316-03-3) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with enhanced pharmacological properties. The ongoing exploration of its applications in pharmaceuticals, agrochemicals, and materials science underscores its importance as a building block for innovation-driven research efforts aimed at improving human health and technological advancements.
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